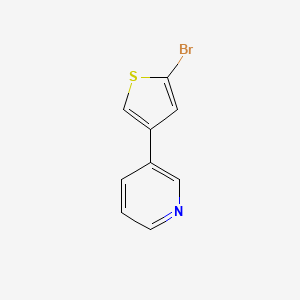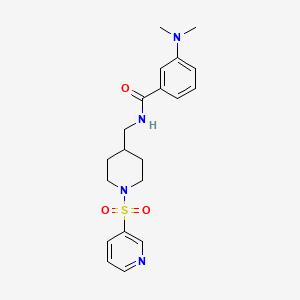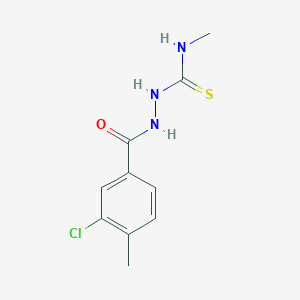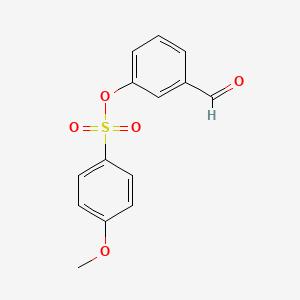
3-(5-Bromothiophen-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-3-yl)pyridine is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(5-Bromothiophen-3-yl)pyridine consists of a pyridine ring attached to a thiophene ring via a carbon-carbon bond . The thiophene ring contains a sulfur atom, and there is a bromine atom attached to the fifth carbon of the thiophene ring .Physical And Chemical Properties Analysis
3-(5-Bromothiophen-3-yl)pyridine is a powder at room temperature . The compound is stable under normal conditions and should be stored in a cool, well-ventilated place .Applications De Recherche Scientifique
1. Multicomponent Synthesis
3-(5-Bromothiophen-3-yl)pyridine serves as a starting material for the green and efficient synthesis of Hantzsch 1,4-dihydropyridine derivatives via a one-pot multicomponent reaction. This reaction, catalyzed by ceric ammonium nitrate (CAN), is performed under solvent-free conditions and yields compounds with significant antibacterial and antifungal activities. However, these compounds did not exhibit cytotoxicity against breast tumor cell lines (BT-549) (Sharma, Rajani, & Patel, 2017).
2. DNA Interaction and Cytotoxicity Studies
3-(5-Bromothiophen-3-yl)pyridine derivatives have been utilized in the synthesis of rhenium(I) complexes, which were characterized and studied for their DNA binding capabilities, cytotoxicity against cancer cell lines, and antibacterial activity. These studies revealed the potential of these complexes in targeted cancer therapy and as antibacterial agents (Varma et al., 2020).
3. CO2 Binding and Metal–Ligand Cooperation
Rhenium(I) triscarbonyl complexes decorated with 3-(5-Bromothiophen-3-yl)pyridine derivatives have shown promise in enabling CO2 binding through a formal [1,3] addition under Re–O and C–C bond formation. This application highlights the potential of such complexes in CO2 capture and storage technologies (Stichauer et al., 2017).
Propriétés
IUPAC Name |
3-(5-bromothiophen-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXEUZTJRIUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
![Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-](/img/structure/B2642113.png)
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)



![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)

![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)
![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)